molecular formula C31H33BrN2O4 B1258832 [(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone

[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone

Cat. No. B1258832
M. Wt: 577.5 g/mol
InChI Key: VXJGPQPIHWCJNM-OFSOJUDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone is an aromatic amine.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is related to the broader class of dihydropyrans and piperazines, which have been synthesized and studied for various applications. For instance, derivatives of 2H-pyran-3(6H)-ones and their Michael adducts have shown significant activity against gram-positive bacteria (Georgiadis, Couladouros, & Delitheos, 1992).

Antimicrobial Properties

  • Certain derivatives of 2H-pyran, structurally related to the compound , have displayed antimicrobial properties. This suggests potential applications in developing new antibacterial and antifungal agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticonvulsant Activity

  • Some related compounds have been synthesized and evaluated for anticonvulsant activities. Derivatives like 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one have shown potential as anticonvulsant compounds (Aytemir, Septioğlu, & Çalış, 2010).

Chemical Synthesis and Structural Investigation

  • The chemical synthesis and structure of similar compounds, such as (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, have been investigated, providing insights into the structural aspects of these types of compounds (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Pharmaceutical Applications

properties

Molecular Formula

C31H33BrN2O4

Molecular Weight

577.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone

InChI

InChI=1S/C31H33BrN2O4/c32-28-12-10-26(11-13-28)27-18-29(38-30(19-27)37-22-25-8-6-24(21-35)7-9-25)31(36)34-16-14-33(15-17-34)20-23-4-2-1-3-5-23/h1-13,18,27,30,35H,14-17,19-22H2/t27-,30+/m1/s1

InChI Key

VXJGPQPIHWCJNM-OFSOJUDTSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C[C@H](C[C@H](O3)OCC4=CC=C(C=C4)CO)C5=CC=C(C=C5)Br

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(CC(O3)OCC4=CC=C(C=C4)CO)C5=CC=C(C=C5)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 2
[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 3
[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 4
Reactant of Route 4
[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 5
Reactant of Route 5
[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 6
[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone

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